2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
CAS No.: 889943-25-3
Cat. No.: VC2914680
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 889943-25-3 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 2-pyrrol-1-ylpyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) |
Standard InChI Key | ZMSXYMJKQAQXOQ-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification and Structure
2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound featuring two nitrogen-containing rings: a pyrrole ring connected to a pyridine ring at the 2-position, with a carboxylic acid functional group at the 4-position of the pyridine ring. The compound's structure creates a unique electronic distribution that contributes to its chemical reactivity and potential biological interactions. The presence of the carboxylic acid group provides an important site for chemical modifications, allowing the molecule to serve as a versatile building block in organic synthesis. The nitrogen atoms in both the pyrrole and pyridine rings can participate in hydrogen bonding and coordinate with metal ions, which may be relevant for its biological activities. The compound's heterocyclic nature is particularly significant as heterocycles are prevalent in many pharmaceutically active compounds and natural products.
The structural arrangement of 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid confers specific chemical properties that distinguish it from other related heterocyclic compounds. The pyrrole nitrogen is directly connected to the pyridine ring, creating a nitrogen bridge between the two heterocyclic systems. This connection affects the electron distribution throughout the molecule and influences its reactivity patterns. The pyridine ring contains a basic nitrogen atom that can accept protons, while the carboxylic acid group can donate protons, giving the molecule both acidic and basic characteristics. These structural features collectively determine the compound's physical properties, including its solubility, melting point, and spectroscopic characteristics.
Chemical Identifiers and Nomenclature
2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid is identified by several standardized chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. The compound's unique CAS registry number is 889943-25-3, which serves as its primary identifier in chemical databases and regulatory documents . The IUPAC name, 2-pyrrol-1-ylpyridine-4-carboxylic acid, provides a systematic way to describe the compound's structure according to internationally recognized nomenclature rules . For computational chemistry and cheminformatics applications, the compound can be represented using SMILES notation (C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O) and InChI (InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14)) . The InChIKey (ZMSXYMJKQAQXOQ-UHFFFAOYSA-N) provides a fixed-length identifier that is particularly useful for database searches and web applications .
The following table summarizes the key chemical identifiers for 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid:
Identifier Type | Value |
---|---|
CAS Number | 889943-25-3 |
Molecular Formula | C₁₀H₈N₂O₂ |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 2-pyrrol-1-ylpyridine-4-carboxylic acid |
SMILES | C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O |
InChI | InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) |
InChIKey | ZMSXYMJKQAQXOQ-UHFFFAOYSA-N |
PubChem Compound ID | 33695053 |
The molecular structure can be represented in various formats, including skeletal formulas and ball-and-stick models, which highlight the spatial arrangement of atoms and bonds within the molecule . These representations are crucial for understanding the compound's three-dimensional structure and predicting its interactions with biological targets or other chemical entities.
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